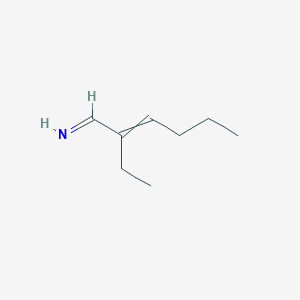
Acetic acid;1,4-dithiane-2,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,4-dithiane-2,5-diol is a compound that combines the properties of acetic acid and 1,4-dithiane-2,5-diol. Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,4-dithiane-2,5-diol is a sulfur-containing heterocycle. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2,5-diol can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde with sodium hydrosulfide, followed by pH adjustment and curing . Another method includes the bifunctional squaramide catalyzed sulfa-Michael/aldol cascade reaction with chalcones . These methods highlight the versatility of 1,4-dithiane-2,5-diol as a synthetic intermediate.
Industrial Production Methods: Industrial production of 1,4-dithiane-2,5-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 1,4-Dithiane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in sulfa-Michael/aldol cascade reactions and [3+3] cycloaddition reactions with azomethine imines .
Common Reagents and Conditions: Common reagents used in reactions with 1,4-dithiane-2,5-diol include potassium carbonate, DABCO (1,4-diazabicyclo[2.2.2]octane), and methanol . These reagents facilitate the formation of various sulfur-containing heterocycles and other functionalized compounds.
Major Products: The major products formed from reactions involving 1,4-dithiane-2,5-diol include tetrahydrothiophenes, thiophenes, and other sulfur-containing heterocycles . These products are valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals.
科学的研究の応用
1,4-Dithiane-2,5-diol is widely used in scientific research due to its versatility as a synthon for sulfur-containing heterocycles. It is employed in the synthesis of bioactive compounds, including antivirals, antibiotics, and antitumor agents . Additionally, it is used in the development of serine protease inhibitors, metallo-beta-lactamase inhibitors, and phytogrowth inhibitors .
作用機序
The mechanism of action of 1,4-dithiane-2,5-diol involves the cleavage of the dithiane ring to form mercaptoacetaldehyde, which then participates in various reactions. For example, in the presence of DABCO and methanol, mercaptoacetaldehyde undergoes nucleophilic attack and intramolecular cyclization to form the final products . This mechanism highlights the compound’s ability to act as both an electrophile and a nucleophile.
類似化合物との比較
Similar Compounds: 1,4-Dithiane-2,5-diol is similar to other dithiane derivatives, such as 1,3-dithiane and 1,4-dithiin . These compounds share the sulfur-containing heterocyclic structure but differ in their reactivity and applications.
Uniqueness: What sets 1,4-dithiane-2,5-diol apart from its counterparts is its ability to participate in a wide range of reactions, making it a versatile synthon in organic synthesis. Its bifunctional nature allows it to act as both an electrophile and a nucleophile, enabling the formation of complex molecular architectures .
特性
CAS番号 |
90200-29-6 |
|---|---|
分子式 |
C8H16O6S2 |
分子量 |
272.3 g/mol |
IUPAC名 |
acetic acid;1,4-dithiane-2,5-diol |
InChI |
InChI=1S/C4H8O2S2.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChIキー |
YNPZGROQOWBSJZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1C(SCC(S1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)
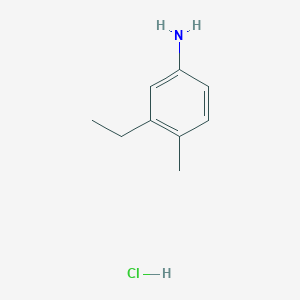
![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
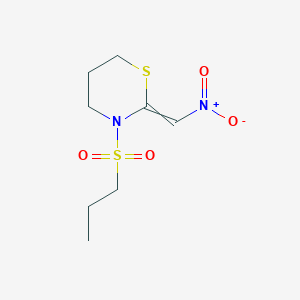

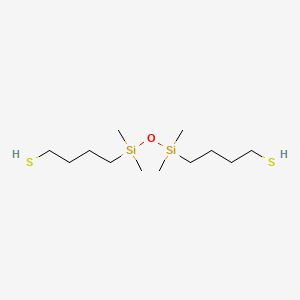
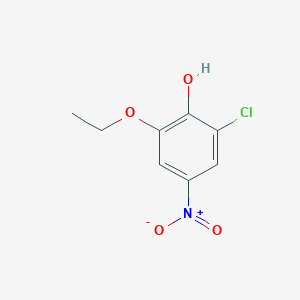
![9-[(Furan-2-yl)oxy]nona-2,4,6,8-tetraenal](/img/structure/B14383870.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
